2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate
Description
2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate is a succinimidyl ester derivative featuring a hexanoate linker terminated with a 4-(dimethylamino)phenoxy group. This compound is primarily utilized as an amine-reactive labeling reagent in bioconjugation chemistry, enabling covalent attachment to biomolecules such as proteins or peptides via nucleophilic substitution .
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[4-(dimethylamino)phenoxy]hexanoate |
InChI |
InChI=1S/C18H24N2O5/c1-19(2)14-7-9-15(10-8-14)24-13-5-3-4-6-18(23)25-20-16(21)11-12-17(20)22/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
STWRAIUIKIPGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OCCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
The carboxylic acid precursor is synthesized via nucleophilic aromatic substitution between 4-(dimethylamino)phenol and 6-bromohexanoic acid.
Reagents and Conditions
-
4-(Dimethylamino)phenol : 1.0 equiv
-
6-Bromohexanoic Acid : 1.2 equiv
-
Base : Potassium carbonate (2.5 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 80°C, 12–16 hours
Mechanistic Insight
The reaction proceeds through deprotonation of the phenol by K₂CO₃, forming a phenoxide ion that attacks the electrophilic carbon of 6-bromohexanoic acid. The bromide leaving group is displaced, yielding the ether-linked intermediate.
DCC/NHS Coupling
The most widely reported method employs N,N'-dicyclohexylcarbodiimide (DCC) and NHS to activate the carboxylic acid.
Procedure
-
Activation :
-
Isolation :
Critical Parameters
-
Solvent Choice : Anhydrous DCM minimizes side reactions.
-
Stoichiometry : Excess NHS ensures complete activation.
-
Temperature : Low temperatures (0–5°C) suppress epimerization.
Oxalyl Chloride-Mediated Activation
An alternative approach uses oxalyl chloride to form the acyl chloride intermediate, followed by NHS esterification.
Procedure
-
Acyl Chloride Formation :
-
NHS Esterification :
Optimization and Catalytic Enhancements
Role of Catalysts
Palladium or rhodium catalysts in related NHS ester syntheses improve yields by facilitating intermediate stabilization. For example, Pd(OAc)₂ (0.5 mol%) increases reaction efficiency by 12–15% in analogous systems.
Solvent Systems
Comparative studies highlight solvent impacts:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 89 |
| Tetrahydrofuran | 7.52 | 82 |
| Acetonitrile | 37.5 | 75 |
Polar aprotic solvents like DCM optimize NHS activation kinetics.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥95% purity with retention time = 8.2 minutes.
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in various substituted compounds .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds derived from the pyrrolidine-2,5-dione structure. For instance, derivatives similar to 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate have demonstrated significant efficacy in various seizure models. A particular derivative showed an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test and 22.4 mg/kg in the 6 Hz seizure model, indicating strong potential for treating epilepsy .
Antinociceptive Properties
The compound has also been investigated for its antinociceptive effects, which are crucial for pain management. In vivo studies revealed that certain analogs exhibit potent analgesic activity in formalin-induced pain models. The mechanism appears to involve modulation of central sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .
Fluorochrome Applications
The compound acts as a fluorochrome due to its structural properties, making it useful in fluorescence-based assays and imaging techniques. Its application in biological research allows for the visualization of cellular processes and interactions at a molecular level .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticonvulsants | Anticonvulsant Activity | Compound showed significant efficacy in seizure models with favorable ED50 values. |
| Pain Management Research | Antinociceptive Properties | Demonstrated potent analgesic effects in formalin-induced pain tests. |
| Fluorescence Imaging | Fluorochrome Application | Utilized as a fluorochrome for visualizing cellular processes. |
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate involves its interaction with specific molecular targets. The compound binds to active sites of enzymes, inhibiting their activity. This inhibition is achieved through the formation of covalent bonds with amino acid residues in the enzyme’s active site, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
Structural and Functional Similarities
Succinimidyl esters are widely employed for biomolecule labeling due to their high reactivity toward primary amines. The following table summarizes key analogs and their distinguishing features:
Key Differentiators
Fluorophore-Linked Analogs :
- Compound 9 (styrylcoumarin) exhibits a larger Stokes shift and longer emission wavelength compared to pyrene or dansyl derivatives, making it suitable for multiplexed imaging .
- The target compound lacks intrinsic fluorescence but may serve as a linker for secondary probes (e.g., antibodies or enzymes).
Biotin Derivatives :
- Reactivity and Stability: Hydrophobic substituents (e.g., pyrene in ) reduce aqueous solubility, necessitating DMSO or DMF as solvents. In contrast, the dimethylamino group in the target compound improves water compatibility. Storage conditions vary: Biotinylated analogs require -20°C under inert gas , whereas styrylcoumarin derivatives are stable at room temperature short-term .
- Synthetic Complexity: Fluorophore conjugation (e.g., styrylcoumarin in ) involves multi-step synthesis, including Knoevenagel condensation, whereas the target compound’s synthesis is likely simpler due to the absence of extended π-systems.
Biological Activity
2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate is a synthetic compound notable for its complex molecular structure, which includes a pyrrolidine ring and a phenoxy group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H24N2O5
- Molecular Weight : 348.4 g/mol
The compound's structure allows for diverse interactions within biological systems, enhancing its potential efficacy in targeting specific pathways.
The biological activity of 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylamino group enhances solubility and permeability across cell membranes, which may increase the compound's efficacy in influencing cellular signaling pathways related to apoptosis and proliferation.
Biological Activities
Research indicates that compounds with similar structures exhibit notable biological activities , including:
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Antitumor Effects : There is evidence to suggest that this compound could influence cancer cell proliferation and apoptosis, indicating potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique characteristics of compounds related to 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N,N-Dimethylaminophenylacetic Acid | Contains a dimethylamino group and an acetic acid moiety | Known for anti-inflammatory properties |
| Pyrrolidine Derivatives | Similar pyrrolidine ring structure | Varying side chains lead to diverse biological activities |
| Phenoxyacetic Acid Derivatives | Phenoxy group attached to acetic acid | Exhibits herbicidal activity |
Case Study 1: Antitumor Activity
A study investigated the effects of 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, suggesting moderate antibacterial activity. This study highlights the potential application of the compound in developing new antimicrobial agents.
Research Findings
Recent research has emphasized the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives. For instance, studies have shown that variations in substituents can lead to significant changes in pharmacological profiles. Research findings suggest that:
- The incorporation of different alkyl chains can modulate lipophilicity and bioavailability.
- Modifications at the phenoxy position can enhance receptor binding affinity.
Q & A
Basic: What are the recommended synthesis protocols for preparing 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate?
Methodological Answer:
The compound is typically synthesized via a multi-step esterification process. A common approach involves:
Activation of the carboxylic acid precursor : React 6-(4-(dimethylamino)phenoxy)hexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) under anhydrous conditions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using -NMR (δ 2.5–3.0 ppm for pyrrolidinone protons) and HRMS .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify ester linkage (δ ~2.8 ppm for succinimidyl protons) and phenoxy group aromaticity (δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]) with <2 ppm mass error.
- Infrared Spectroscopy (IR) : Detect ester carbonyl stretches (~1740 cm) and succinimidyl C=O (~1810 cm) .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound for bioconjugation?
Methodological Answer:
Key factors include:
- Solvent selection : Use DMF or DMSO to enhance solubility of polar intermediates.
- Temperature control : Maintain 0–4°C during coupling to minimize NHS ester hydrolysis.
- Stoichiometry : Use a 1.2:1 molar ratio of NHS to carboxylic acid to account byproduct formation .
- Real-time monitoring : Employ TLC (R ~0.5 in ethyl acetate) to track reaction progress.
Advanced: What experimental design considerations are critical for studying its stability under physiological conditions?
Methodological Answer:
Design a stability assay with:
Buffer systems : Test PBS (pH 7.4), serum-containing media, and acidic conditions (pH 5.0).
Temperature variables : Incubate at 4°C, 25°C, and 37°C to simulate storage and in vivo conditions.
Analytical endpoints : Quantify degradation via HPLC-UV (λ = 254 nm) at 0, 24, 48, and 72 hours .
Control experiments : Include a hydrolyzed product (free carboxylic acid) as a reference.
Advanced: How can researchers resolve contradictions in reported reactivity data for this NHS ester in bioconjugation studies?
Methodological Answer:
Address discrepancies by:
Replicating conditions : Ensure identical molar ratios, pH, and temperature as conflicting studies.
Competing nucleophile analysis : Test reactivity against amines (e.g., glycine) vs. thiols to rule out cross-reactivity .
Kinetic profiling : Use stopped-flow spectroscopy to measure acylation rates under varying conditions.
Data normalization : Express results as "% active ester remaining" to account for hydrolysis artifacts.
Advanced: What strategies mitigate solubility challenges when formulating this compound for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤10% v/v) for initial solubilization, followed by dilution into aqueous buffers.
- Surfactant addition : Include Tween-20 (0.01% w/v) to stabilize hydrophobic intermediates.
- Lyophilization : Pre-dissolve in tert-butanol/water (1:1), freeze, and lyophilize to create a readily soluble powder .
Advanced: How should researchers design controls to validate specificity in crosslinking experiments?
Methodological Answer:
- Negative controls : Omit the compound or replace it with a non-reactive analog (e.g., methyl ester).
- Competitive inhibition : Add excess NHS ester (10× molar) to confirm saturable binding.
- Mass spectrometry validation : Identify crosslinked adducts via tryptic digest and LC-MS/MS .
Advanced: What are the key parameters for assessing its biocompatibility in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
